molecular formula C16H18N2O3S B12076388 3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one

3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B12076388
M. Wt: 318.4 g/mol
InChI Key: QBWMUEPGIWXQDB-UHFFFAOYSA-N
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Description

    3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one: , is a heterocyclic organic compound.

  • Its chemical structure consists of an azetidinone ring with an amino group, a dimethoxybenzyl group, and a thiophene substituent.
  • The compound exhibits interesting pharmacological properties due to its unique structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Possible applications in drug discovery due to its unique structure.

      Industry: Limited applications, but its reactivity makes it interesting for fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its specific effects.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness of Compound X:

    Remember that this compound’s properties and applications are still being explored, and further research will enhance our understanding.

    Properties

    Molecular Formula

    C16H18N2O3S

    Molecular Weight

    318.4 g/mol

    IUPAC Name

    3-amino-1-[(3,4-dimethoxyphenyl)methyl]-4-thiophen-2-ylazetidin-2-one

    InChI

    InChI=1S/C16H18N2O3S/c1-20-11-6-5-10(8-12(11)21-2)9-18-15(14(17)16(18)19)13-4-3-7-22-13/h3-8,14-15H,9,17H2,1-2H3

    InChI Key

    QBWMUEPGIWXQDB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=CS3)OC

    Origin of Product

    United States

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